BenchChemオンラインストアへようこそ!

5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Antimycobacterial potency MIC comparison DprE1 inhibition

5-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 941867-32-9), synonymous with PBTZ169 and macozinone, is a piperazine-containing benzothiazinone that acts as an irreversible covalent inhibitor of the mycobacterial decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme. It belongs to the benzothiazinone class of antimycobacterial agents and was developed as a next-generation optimization of the first-in-class compound BTZ043, with targeted improvements in potency, metabolic stability, and safety profile for tuberculosis drug development.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
CAS No. 941867-32-9
Cat. No. B1416657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
CAS941867-32-9
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)NCC3=CN=CC=C3
InChIInChI=1S/C14H13N3OS/c1-18-11-4-5-13-12(7-11)17-14(19-13)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17)
InChIKeyNWENVHYRXWOEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (PBTZ169) Procurement Evidence Guide: Comparator-Based Differentiation for Scientific Selection


5-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 941867-32-9), synonymous with PBTZ169 and macozinone, is a piperazine-containing benzothiazinone that acts as an irreversible covalent inhibitor of the mycobacterial decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme [1]. It belongs to the benzothiazinone class of antimycobacterial agents and was developed as a next-generation optimization of the first-in-class compound BTZ043, with targeted improvements in potency, metabolic stability, and safety profile for tuberculosis drug development [1][2].

Why Benzothiazinone Analogs Cannot Substitute for PBTZ169: Structural Determinants of Differential DprE1 Inhibition and Metabolic Stability


Although PBTZ169 shares the benzothiazinone core scaffold with its predecessor BTZ043 and related analogs, simple substitution is precluded by quantifiable differences in three critical dimensions: (i) the cyclohexyl-methyl substituent on the piperazine ring confers 3- to 7-fold higher antimycobacterial potency and substantial protection against enzymatic inactivation by bacterial nitroreductases such as NfnB [1]; (ii) the altered lipophilicity and metabolic profile yield a 10-fold improvement in mammalian cytotoxicity (TD50 58 µg/ml vs 5 µg/ml) relative to BTZ043 [1]; and (iii) in vivo pharmacodynamic superiority has been demonstrated head-to-head, where PBTZ169 but not BTZ043 produced statistically significant efficacy in a chronic murine mycetoma model after 22 weeks of therapy [2]. These differences are not interchangeable by simple scaffold hopping; they arise from specific, quantifiable structure-activity relationships validated across multiple independent assays and model systems [1][2].

Head-to-Head Quantitative Differentiation of PBTZ169 Against Closest Comparators: MIC, Cytotoxicity, In Vivo Efficacy, and Metabolic Stability


PBTZ169 Demonstrates 3.3-Fold Lower MIC Than BTZ043 Against M. tuberculosis H37Rv by REMA Assay and 3- to 7-Fold Superiority Across Multiple Actinobacterial Species

In a direct head-to-head comparison using the resazurin reduction microplate assay (REMA) against wild-type M. tuberculosis H37Rv (ATCC-25618), PBTZ169 achieved an MIC of 0.3 ng/mL compared to 1.0 ng/mL for BTZ043, representing a 3.3-fold potency advantage [1]. An independent study in EMBO Mol Med 2014 confirmed this trend, reporting MIC99 values of 0.0003 μg/ml for PBTZ169 versus 0.001 μg/ml for BTZ043 against M. tuberculosis H37Rv, and further demonstrated that PBTZ169 was 3- to 7-fold more active than BTZ043 across a panel of actinobacteria including M. bovis BCG, M. marinum, M. smegmatis, C. diphtheriae, and C. glutamicum [2]. The MIC values for these species ranged from 0.0003 to 0.013 μg/ml for PBTZ169 versus 0.0007 to 0.063 μg/ml for BTZ043, confirming broad-spectrum superiority [2].

Antimycobacterial potency MIC comparison DprE1 inhibition Benzothiazinone SAR

PBTZ169 Exhibits 10-Fold Lower Mammalian Cytotoxicity Than BTZ043 (TD50 58 µg/ml vs 5 µg/ml)

In a head-to-head cytotoxicity assessment, PBTZ169 demonstrated a TD50 of 58 μg/ml, representing a 10-fold reduction in cytotoxicity relative to BTZ043 (TD50 of 5 μg/ml) . This difference was established in the same study that characterized the compound's DprE1 inhibitory activity and antimycobacterial potency, indicating that the structural modifications in PBTZ169—specifically the cyclohexyl-methyl-piperazine moiety—confer an improved therapeutic window not attainable with the first-generation benzothiazinone BTZ043 .

Cytotoxicity Therapeutic index Safety profile Benzothiazinone selectivity

PBTZ169 Achieves Statistically Significant In Vivo Efficacy in a Murine Mycetoma Model Whereas BTZ043 Does Not (p=0.017 vs p=0.667 After 22 Weeks)

In a chronic BALB/c murine model of Nocardia brasiliensis actinomycetoma, PBTZ169 and BTZ043 were both administered at 100 mg/kg twice daily by gavage for a total of 22 weeks. After 22 weeks of therapy, only PBTZ169 demonstrated a statistically significant reduction in lesion development compared to the saline control (p=0.017), whereas BTZ043 failed to show a significant effect (p=0.667) [1]. The positive control sulfamethoxazole/trimethoprim (SXT, 100 mg/kg) also showed significant efficacy (p=0.007) [1]. The MIC for PBTZ169 against the challenge strain N. brasiliensis HUJEG-1 was 0.0037 μg/ml, which was approximately 34-fold lower than BTZ043's MIC of 0.125 μg/ml for the same strain [1].

In vivo efficacy Mycetoma model Nocardia brasiliensis Pharmacodynamic superiority

PBTZ169 Is Far Less Susceptible to Enzymatic Inactivation by Bacterial Nitroreductase NfnB Than BTZ043: MIC for M. smegmatis GM22 of 5 ng/ml vs 50 ng/ml

Resistance to benzothiazinones can arise through overexpression of the nitroreductase NfnB, which reduces the nitro group essential for DprE1 covalent binding. When tested against M. smegmatis strain GM22, which overproduces NfnB, PBTZ169 retained an MIC of 5 ng/ml, whereas BTZ043 showed a substantially elevated MIC of 50 ng/ml [1]. This 10-fold differential susceptibility to NfnB-mediated inactivation was corroborated by in vitro incubation with purified recombinant NfnB followed by LC-MS analysis: BTZ043 was almost entirely converted to its hydroxylamino analogue within 30 minutes, while PBTZ169 remained largely intact over the same period [1]. The cyclohexyl group on the piperazine ring sterically shields the nitro group from enzymatic reduction, providing a structural basis for this advantage [1].

Metabolic stability Nitroreductase resistance NfnB inactivation Benzothiazinone resilience

PBTZ169 and H2-PBTZ169 Achieve 100% Separation Between Susceptible and Resistant M. tuberculosis Strains in Nanomotion-Based Antibiotic Susceptibility Testing, Outperforming BTZ043

In a novel phenotypic antibiotic susceptibility testing (AST) platform based on bacterial nanomotion measurement, PBTZ169 and its reduced metabolite H2-PBTZ169 achieved 100% separation between the drug-susceptible M. tuberculosis strain H37Rv and the DprE1-mutant resistant strain NTB1 within 7 hours [1]. In contrast, while BTZ043 exhibited a significant difference in its rate constant k between resistant and susceptible strains, its derivative H2-BTZ043 failed to achieve statistically significant separation [1]. The median rate constant of nanomotion variance (k) for H37Rv was −0.43 h⁻¹ for PBTZ169 versus −0.25 h⁻¹ for BTZ043, indicating a more rapid bactericidal effect detectable by the nanomotion platform [1]. Against the resistant NTB1 strain, PBTZ169 and H2-PBTZ169 still showed measurable impact on viability relative to DMSO control (p=0.0186 and p=0.0485 respectively), whereas BTZ043 and H2-BTZ043 did not reach significance (p=0.0653 and p=0.2141) [1].

Antibiotic susceptibility testing Nanomotion technology Drug-resistant tuberculosis Phenotypic diagnostics

Procurement-Relevant Application Scenarios for PBTZ169 Based on Quantified Differentiation Evidence


Lead Compound for Anti-Tuberculosis Drug Development Programs Targeting DprE1 with Reduced Nitroreductase Liability

Pharmaceutical R&D teams developing next-generation DprE1 inhibitors for drug-resistant tuberculosis should select PBTZ169 over BTZ043 or other first-generation benzothiazinones based on its 3- to 7-fold lower MIC against M. tuberculosis H37Rv and broad-spectrum actinobacteria [1], its 10-fold greater stability against NfnB nitroreductase inactivation (MIC of 5 ng/ml vs 50 ng/ml for BTZ043 against the NfnB-overexpressing M. smegmatis GM22 strain) [1], and its 10-fold improvement in mammalian cytotoxicity (TD50 58 µg/ml vs 5 µg/ml) . These three quantitative advantages directly address the key failure modes (insufficient potency, metabolic inactivation, and host toxicity) that limited the clinical progression of earlier benzothiazinones. Researchers should reference the EMBO Mol Med 2014 study for comprehensive structure-activity relationship data [1] and the Ambeed product specification for verified TD50 values when justifying compound selection in grant applications or internal project proposals.

Reference Inhibitor for Phenotypic Antibiotic Susceptibility Testing (AST) Platform Development and Validation

Diagnostic companies and clinical microbiology laboratories developing rapid phenotypic AST systems for tuberculosis should procure PBTZ169 and its metabolite H2-PBTZ169 as the reference DprE1 inhibitor panel based on the demonstrated 100% separation accuracy between susceptible M. tuberculosis H37Rv and resistant NTB1 strains within 7 hours using the Phenotech nanomotion platform [2]. This performance surpasses BTZ043 and H2-BTZ043, which did not achieve complete separation and failed to show statistically significant impact on the resistant strain [2]. The 7-hour time-to-result represents a reduction of up to 2 weeks compared to traditional broth microdilution methods [2], making PBTZ169 the preferred compound for AST validation studies aiming at regulatory submission where 100% categorical agreement between susceptible and resistant classifications is a pivotal performance requirement.

In Vivo Pharmacodynamic Evaluation of DprE1 Inhibitors in Mycetoma and Nocardia Infection Models

For academic and contract research organizations conducting in vivo efficacy studies against Nocardia brasiliensis actinomycetoma, PBTZ169 is the only benzothiazinone with statistically validated in vivo efficacy after 22 weeks of oral dosing in a BALB/c murine model (p=0.017 vs saline control) [3]. BTZ043, despite possessing nanomolar in vitro potency, failed to reach statistical significance in the same model (p=0.667) [3]. The MIC for PBTZ169 against the challenge strain N. brasiliensis HUJEG-1 is 0.0037 µg/ml—approximately 34-fold lower than BTZ043's MIC of 0.125 µg/ml [3]. Researchers designing mycetoma or Nocardia infection studies should reference the PLoS Neglected Tropical Diseases 2015 publication [3] to justify PBTZ169 procurement and dosing regimen selection (100 mg/kg BID by gavage) for experimental therapy protocols.

Combination Therapy Research With Bedaquiline and Pyrazinamide for Multidrug-Resistant Tuberculosis

Investigators developing novel combination regimens for MDR-TB and XDR-TB should prioritize PBTZ169 based on its demonstrated synergistic interaction with bedaquiline (BDQ) and additive activity with pyrazinamide (PZA) in vitro [1]. In a murine model of chronic TB, the triple combination of PBTZ169 + BDQ + PZA was more efficacious than the standard three-drug treatment regimen [1]. This synergy is unique to PBTZ169 among benzothiazinones, as BTZ043 was not evaluated in this specific triple-combination context in the published literature. The EMBO Mol Med 2014 paper provides detailed in vitro checkerboard assay data and in vivo combination efficacy results [1] that can guide dose-ranging and regimen optimization studies. Procurement of PBTZ169 for combination therapy research is further supported by its favorable drug-drug interaction profile and medium microsomal clearance values [1].

Quote Request

Request a Quote for 5-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.